11alpha-Methoxysaikosaponin f
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11alpha-Methoxysaikosaponin F is a triterpenoid saponin isolated from the roots of Bupleurum species, particularly Bupleurum marginatum Wall. ex DC . This compound has garnered significant attention due to its promising therapeutic potential, especially in the treatment of liver fibrosis . It is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a methoxy group at the 11alpha position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Methoxysaikosaponin F involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the crude saikosaponins from the plant material.
Purification: Employing chromatographic techniques such as UPLC-PDA-Q/TOF-MS to purify and identify the specific saikosaponins.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction and purification techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 11alpha-Methoxysaikosaponin F undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Methoxy and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
11alpha-Methoxysaikosaponin F has a wide range of scientific research applications:
Chemistry: Used as a standard for analyzing and resolving the activities of herbal medicines.
Biology: Studied for its effects on hepatic stellate cells, showing potential in treating liver fibrosis.
Medicine: Investigated for its anti-tumor properties and as a biological response modulator.
Industry: Utilized in the development of therapeutic agents and as a reference compound in quality control.
Wirkmechanismus
The mechanism of action of 11alpha-Methoxysaikosaponin F involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
11alpha-Methoxysaikosaponin F is unique among saikosaponins due to its specific methoxy group at the 11alpha position. Similar compounds include:
- Saikosaponin A
- Saikosaponin D
- Saikosaponin G
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Eigenschaften
Molekularformel |
C49H82O18 |
---|---|
Molekulargewicht |
959.2 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8-hydroxy-8a-(hydroxymethyl)-14-methoxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O18/c1-22-31(53)33(55)37(59)42(63-22)67-39-27(20-62-41-36(58)34(56)32(54)26(19-50)64-41)65-43(38(60)35(39)57)66-30-11-12-46(6)28(45(30,4)5)10-13-47(7)40(46)25(61-9)16-23-24-17-44(2,3)14-15-49(24,21-51)29(52)18-48(23,47)8/h16,22,24-43,50-60H,10-15,17-21H2,1-9H3/t22-,24-,25+,26+,27+,28-,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,46-,47+,48+,49+/m0/s1 |
InChI-Schlüssel |
QUBQEHLOFWDOPC-OZRHACRWSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)OC)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.